molecular formula C18H14O3 B6406381 3-Methoxy-4-(naphthalen-1-yl)benzoic acid CAS No. 1261964-61-7

3-Methoxy-4-(naphthalen-1-yl)benzoic acid

Cat. No.: B6406381
CAS No.: 1261964-61-7
M. Wt: 278.3 g/mol
InChI Key: KULRLHCPICARMO-UHFFFAOYSA-N
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Description

3-Methoxy-4-(naphthalen-1-yl)benzoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It features a benzoic acid core substituted with a methoxy group at the third position and a naphthyl group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-4-(naphthalen-1-yl)benzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3-methoxybenzoic acid and 1-bromonaphthalene.

    Suzuki-Miyaura Coupling: The key step involves a Suzuki-Miyaura coupling reaction between 3-methoxybenzoic acid and 1-bromonaphthalene. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like toluene or dimethylformamide. The reaction is typically carried out at elevated temperatures (around 100°C) to ensure complete conversion.

    Purification: The crude product is purified using column chromatography to obtain the desired this compound in high purity.

Industrial Production Methods

Industrial production of this compound would likely follow a similar synthetic route but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst loading, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-4-(naphthalen-1-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: 3-Hydroxy-4-(naphthalen-1-yl)benzoic acid.

    Reduction: 3-Methoxy-4-(naphthalen-1-yl)benzyl alcohol.

    Substitution: 3-Methoxy-4-(naphthalen-1-yl)-2-nitrobenzoic acid (nitration product).

Scientific Research Applications

3-Methoxy-4-(naphthalen-1-yl)benzoic acid has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory or anticancer properties.

    Materials Science: The compound can be incorporated into polymers or used as a precursor for the synthesis of organic semiconductors.

    Biological Studies: It can be used to study the interactions of aromatic carboxylic acids with biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of 3-Methoxy-4-(naphthalen-1-yl)benzoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxy and naphthyl groups can enhance the compound’s binding affinity and specificity for its target. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound-target complex.

Comparison with Similar Compounds

Similar Compounds

    3-Methoxybenzoic acid: Lacks the naphthyl group, resulting in different chemical and biological properties.

    4-(Naphthalen-1-yl)benzoic acid: Lacks the methoxy group, which can affect its reactivity and interactions with biological targets.

    3-Hydroxy-4-(naphthalen-1-yl)benzoic acid:

Uniqueness

3-Methoxy-4-(naphthalen-1-yl)benzoic acid is unique due to the presence of both the methoxy and naphthyl groups, which confer distinct chemical and biological properties. The combination of these functional groups can enhance the compound’s solubility, stability, and binding interactions, making it a valuable compound for various research applications.

Properties

IUPAC Name

3-methoxy-4-naphthalen-1-ylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O3/c1-21-17-11-13(18(19)20)9-10-16(17)15-8-4-6-12-5-2-3-7-14(12)15/h2-11H,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KULRLHCPICARMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)O)C2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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